Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is a synthetic compound that combines a peptide sequence with a polyethylene glycol (PEG) moiety. The compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids. The presence of multiple glycine residues suggests its utility in forming flexible peptide linkers or spacers. This compound is particularly relevant in bioconjugation and drug delivery applications due to the hydrophilic nature of PEG, which enhances solubility and bioavailability.
Source: The compound can be synthesized through established methods in peptide chemistry, particularly solid-phase peptide synthesis (SPPS) using Fmoc chemistry. It is often utilized in research and development settings, particularly in the fields of medicinal chemistry and biochemistry.
Classification: Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH falls under the categories of:
The synthesis of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH typically involves solid-phase peptide synthesis techniques. The following methods are commonly employed:
Technical details include:
The molecular structure of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH can be described as follows:
The structure can be represented using various chemical notation systems, including:
C1=CC=C(C=C1)C(=O)NCC(=O)O
FBKUOPULLUJMOC-UHFFFAOYSA-N
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH can participate in several chemical reactions:
The mechanism of action for Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH primarily revolves around its role as a linker in bioconjugation processes. When conjugated with therapeutic agents, it serves to:
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH has several important applications in scientific research and pharmaceutical development:
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9